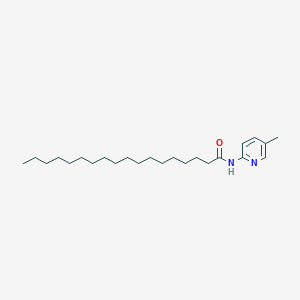

N-(5-methylpyridin-2-yl)octadecanamide

Description

Contextualization of N-(5-methylpyridin-2-yl)octadecanamide within the Fatty Acid Amide Class of Biologically Active Molecules

This compound belongs to the broad and diverse class of molecules known as fatty acid amides (FAAs). FAAs are fundamentally composed of a fatty acid linked to an amine via an amide bond. wikipedia.orggerli.com This class of lipids is of significant interest in chemical biology due to their roles as endogenous signaling molecules. nih.gov Naturally occurring FAAs can be grouped into several subclasses, including N-acylethanolamines (NAEs), fatty acid primary amides (FAPAs), N-acylamino acids (NAAs), and N-acyldopamines (NADAs). nih.gov

Prominent examples such as N-arachidonoylethanolamine (anandamide), an endogenous cannabinoid receptor ligand, and oleamide, first identified in the cerebrospinal fluid of sleep-deprived cats, underscore the physiological importance of this molecular family. nih.govnih.gov These molecules are involved in a variety of biological processes, and their signaling is regulated by enzymes like fatty acid amide hydrolase (FAAH), which catabolizes them. wikipedia.org

This compound is a synthetic derivative within this class. It is structurally composed of an 18-carbon saturated fatty acid, octadecanoic acid (stearic acid), linked to a heterocyclic amine, 2-amino-5-methylpyridine (B29535). This structure distinguishes it from the more commonly studied endogenous FAAs, suggesting it may possess unique chemical properties and biological activities.

| Class of Fatty Acid Amide | General Structure | Prominent Example |

| N-Acylethanolamines (NAEs) | R-CO-NH-CH₂CH₂OH | Anandamide (B1667382) |

| Fatty Acid Primary Amides (FAPAs) | R-CO-NH₂ | Oleamide |

| N-Acylamino acids (NAAs) | R-CO-NH-CH(R')-COOH | N-Arachidonoylglycine |

| N-Acyldopamines (NADAs) | R-CO-NH-(CH₂)₂-C₆H₃(OH)₂ | N-Arachidonoyldopamine |

Significance of the Pyridine (B92270) Moiety in Amide Derivatives for Biological and Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry and drug discovery. rsc.org Its inclusion in molecular frameworks is a common strategy due to its ability to impart favorable properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can improve the aqueous solubility of a molecule, which is a crucial factor for drug candidates. mdpi.com The pyridine nucleus is found in numerous natural products, including vitamins and alkaloids, as well as in a vast array of synthetic drugs with diverse therapeutic applications, such as anticancer, antiviral, and anti-inflammatory agents. rsc.orgmdpi.comnih.gov

When incorporated into an amide derivative, the pyridine moiety can significantly influence the molecule's biological activity. Research has shown that amide derivatives containing a pyridine moiety exhibit potent fungicidal and antibacterial activities. researchgate.net For example, novel pyridine-based compounds integrating amide groups have been designed and synthesized, showing remarkable and broad-spectrum fungicidal activity against various plant pathogens. nih.govacs.org The electronic properties and steric profile of the pyridine ring can enhance binding affinity to biological targets like enzymes and receptors, making heterocyclic amides a focal point of research. researchgate.net

Overview of Research Trajectories for Alkyl Amides and Heterocyclic Amides in Biological Systems

The study of amides in biological contexts has evolved from simple structures to complex, highly functionalized molecules.

Alkyl Amides: Early research into simple long-chain alkyl amides, such as octadecanamide (B89706) (stearamide), focused on their industrial applications as lubricants, slip agents, and plasticizers. gerli.com From a biological perspective, research demonstrated that simple primary amides of fatty acids are bioactive. Erucamide (the amide of 13-cis-docosenoic acid), for instance, was identified as an angiogenic factor that induces capillary development. gerli.com Studies have also investigated the antimicrobial properties of alkyl amides, finding they have limited effects, whereas the corresponding alkyl amines affect a broader range of both gram-positive and gram-negative organisms. nih.gov The synthesis of alkyl amides has traditionally involved the coupling of a carboxylic acid and an amine, a reaction that remains one of the most frequently performed transformations in medicinal chemistry. researchgate.net

Heterocyclic Amides: The trajectory of amide research has progressively shifted towards incorporating heterocyclic moieties to achieve greater biological potency and specificity. researchgate.net Heterocyclic compounds are integral to the development of new bioactive agents, as the presence of heteroatoms like nitrogen, sulfur, and oxygen increases molecular polarity and binding affinity for biological targets. researchgate.net The synthesis of heterocyclic amides has become more sophisticated, with modern methods allowing for the efficient formation of amide bonds with nitrogen-containing heterocyclic compounds that are often less reactive under conventional conditions. asiaresearchnews.com This has led to the discovery of numerous heterocyclic amides with a wide range of therapeutic activities, including antimicrobial, anticancer, and insecticidal properties. researchgate.netresearchgate.netnih.gov This strategic incorporation of heterocyclic rings, such as pyridine, into an amide structure represents a key direction in the ongoing search for novel and effective bioactive molecules.

Current State of Knowledge on this compound: An Academic Gap Analysis

A comprehensive review of the current scientific literature reveals a significant academic gap concerning the specific compound this compound. While extensive research exists on its constituent parts—the fatty acid amide class and pyridine-containing bioactive molecules—there is a notable absence of published studies focusing directly on this specific chemical entity.

The foundational components are well-characterized:

Octadecanamide (Stearamide): The 18-carbon primary fatty acid amide is a known metabolite with established physical and chemical properties. chemicalbook.comchemeo.comnist.gov

2-Amino-5-methylpyridine: This substituted pyridine is a known chemical intermediate used in the synthesis of various compounds. google.comgoogle.com

However, the synthesis, characterization, and biological evaluation of the combined molecule, this compound, are not documented in accessible academic or peer-reviewed publications. There are reports on the synthesis and activity of other N-aryl amides, such as N-(5-phenylpyrazin-2-yl)-benzamide derivatives which show insecticidal activity, but these are structurally distinct. nih.gov

This lack of information presents a clear research opportunity. The biological activities of this compound are entirely unexplored. Its structural similarity to bioactive fatty acid amides suggests it could potentially interact with pathways regulated by these lipids, while the presence of the methyl-pyridine moiety could confer novel target specificity or metabolic stability. Therefore, the synthesis, physicochemical characterization, and systematic biological screening of this compound represent a novel and unaddressed area for investigation in chemical biology and medicinal chemistry.

Properties

Molecular Formula |

C24H42N2O |

|---|---|

Molecular Weight |

374.6 g/mol |

IUPAC Name |

N-(5-methylpyridin-2-yl)octadecanamide |

InChI |

InChI=1S/C24H42N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)26-23-20-19-22(2)21-25-23/h19-21H,3-18H2,1-2H3,(H,25,26,27) |

InChI Key |

YEIAWXWSUJWPHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=NC=C(C=C1)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for N 5 Methylpyridin 2 Yl Octadecanamide and Analogues

Retrosynthetic Analysis of N-(5-methylpyridin-2-yl)octadecanamide

A retrosynthetic analysis of the target molecule, this compound, logically commences with the disconnection of the amide bond. This is the most synthetically feasible approach, as numerous methods exist for the formation of this functional group. This disconnection yields two primary precursors: 5-methylpyridin-2-amine and an activated derivative of octadecanoic acid.

This strategy is advantageous due to the commercial availability and relatively straightforward synthesis of both precursor fragments. The core challenge then lies in the efficient coupling of these two components to form the desired amide linkage.

Synthetic Routes to Key Precursors

The successful synthesis of this compound is contingent upon the efficient preparation of its key precursors.

Synthesis of 5-Methylpyridin-2-amine Derivatives

The precursor 5-methylpyridin-2-amine can be synthesized through several established routes. One common method involves the reaction of 3-methylpyridine (B133936) with sodium amide in an inert diluent at elevated temperatures and pressures. chemicalbook.comgoogle.com

An alternative and often higher-yielding process begins with the oxidation of 3-methylpyridine to 3-methylpyridine 1-oxide. This intermediate is then reacted with a trialkylamine and an electrophilic compound, such as thionyl chloride, to form a reactive ammonium (B1175870) salt. Subsequent reaction of this salt with hydrogen bromide at high temperatures yields 2-amino-5-methylpyridine (B29535). chemicalbook.comgoogle.comgoogle.com The reaction scheme can be summarized as follows:

Oxidation: 3-methylpyridine is oxidized to 3-methylpyridine 1-oxide.

Activation: The N-oxide is reacted with trimethylamine (B31210) and thionyl chloride in a solvent like methylene (B1212753) chloride. chemicalbook.com

Rearrangement and Amination: The resulting intermediate is treated with a strong acid, such as 48% hydrobromic acid, and heated to induce rearrangement and hydrolysis, affording the final product, 5-methylpyridin-2-amine, after neutralization and extraction. chemicalbook.com

Synthesis of Octadecanoic Acid Derivatives

To facilitate amide bond formation, the carboxylic acid group of octadecanoic acid (stearic acid) must be activated. A common and effective method for this is the conversion of the carboxylic acid to an acyl chloride. solubilityofthings.com

Octadecanoyl chloride (stearoyl chloride) can be readily prepared by reacting octadecanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nbinno.com The reaction with thionyl chloride is particularly common, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification. nbinno.com

The resulting octadecanoyl chloride is a highly reactive electrophile, making it an excellent substrate for nucleophilic attack by the amine group of 5-methylpyridin-2-amine. solubilityofthings.com

Amide Bond Formation Methodologies for this compound

The final and crucial step in the synthesis is the formation of the amide bond between the two key precursors. This can be achieved through several methodologies, primarily categorized as direct condensation reactions or reactions mediated by coupling reagents.

Condensation Reactions

Direct thermal condensation of a carboxylic acid and an amine is a potential route for amide synthesis. mdpi.comencyclopedia.pub This method involves heating the two reactants, often at temperatures above 160°C, to drive off the water molecule formed during the reaction. encyclopedia.pub However, this approach is often limited by the high temperatures required, which can lead to side reactions or degradation of the starting materials or product. nih.govacs.org A key challenge is overcoming the initial acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt. mdpi.comencyclopedia.pub

To drive the equilibrium towards the amide product, azeotropic removal of water using a Dean-Stark apparatus is often employed, though this is more suitable for large-scale synthesis. mdpi.comencyclopedia.pub For laboratory-scale synthesis, the use of dehydrating agents can be effective. Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for direct amidation under milder conditions. nih.govacs.org

Coupling Reagent Applications

The use of coupling reagents is the most prevalent and versatile method for amide bond formation in modern organic synthesis. hepatochem.com These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. This approach avoids the need for harsh conditions and often proceeds with high yields and minimal side reactions. hepatochem.com

Carbodiimide-Based Reagents: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. fishersci.co.ukpeptide.comwikipedia.org They react with the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.ukwikipedia.org To suppress side reactions and minimize potential racemization if chiral centers are present, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly included. peptide.comresearchgate.net

Phosphonium and Uronium/Aminium Salt Reagents: These reagents are highly efficient and are particularly useful for more challenging couplings. luxembourg-bio.comsigmaaldrich.combachem.com They react with the carboxylic acid to form activated esters.

Phosphonium salts like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known for their high reactivity. luxembourg-bio.combachem.com However, the use of BOP is often avoided due to the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). bachem.com

Uronium/Aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also very effective and widely used in peptide synthesis and general amide formation. peptide.comluxembourg-bio.comsigmaaldrich.com HATU is generally more reactive than HBTU. peptide.com

The choice of coupling reagent and reaction conditions can be tailored to the specific substrates to maximize the yield and purity of the final product, this compound.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound, following its synthesis, are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products, yielding a compound of high purity for subsequent analysis and study. The standard synthesis route involves the acylation of 2-amino-5-methylpyridine with octadecanoyl chloride, often in the presence of a base like triethylamine (B128534) or in a solvent like pyridine (B92270). mdpi.comnih.gov Consequently, purification strategies must address the removal of excess reagents and the pyridine solvent itself.

A multi-step purification protocol is typically employed, leveraging the physicochemical properties of the target compound and potential impurities.

Acid-Base Extraction: An initial work-up procedure often involves washing the reaction mixture with a dilute acidic solution, such as 1-2% aqueous HCl. researchgate.net This step protonates basic impurities, including any remaining 2-amino-5-methylpyridine and the pyridine solvent, converting them into their respective hydrochloride salts. researchgate.net These salts are water-soluble and can be efficiently removed in the aqueous phase, while the desired N-acyl pyridine product, being less basic, remains in the organic layer. researchgate.net Subsequent washes with a saturated aqueous solution of sodium bicarbonate and then brine are used to neutralize any remaining acid and remove water-soluble impurities. researchgate.net

Chromatography: The principal method for purifying this compound is column chromatography over silica (B1680970) gel. nih.gov Due to the long C18 alkyl chain, the compound is relatively nonpolar. A gradient elution system, starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity by adding ethyl acetate (B1210297) or dichloromethane, is effective. mdpi.comnih.gov The progress of the separation is monitored by thin-layer chromatography (TLC). For structurally related N-acyl pyridine compounds, this technique has proven highly effective in isolating the target molecule with high purity. nih.gov In some cases involving pyridine derivatives, cation-exchange chromatography can also be a viable method, particularly for removing residual basic starting materials. nih.gov

Crystallization: Following chromatographic purification, crystallization is often employed to obtain a highly pure, crystalline solid. nih.gov The crude product is dissolved in a minimal amount of a suitable hot solvent or solvent mixture, and the solution is slowly cooled to induce crystallization. Given the compound's structure, a solvent system such as hexane or an alcohol/water mixture could be effective. nih.gov

Removal of Volatile Impurities: If pyridine is used as the solvent, its complete removal can be challenging due to its high boiling point. Co-evaporation with a higher-boiling point solvent like toluene (B28343) or heptane (B126788) under reduced pressure is a standard and effective technique to azeotropically remove residual pyridine. researchgate.net Distillation, particularly for purifying the pyridine-based starting materials or derivatives, can also be considered. google.com

The success of the purification process is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to verify the structure and assess the purity of the final product.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically modifying the structure of a lead compound, such as this compound, and evaluating the biological activity of the resulting analogues, researchers can identify key pharmacophoric elements and optimize properties like potency, selectivity, and metabolic stability. nih.gov The synthesis of these analogues generally follows the same core reaction: the amide coupling of a substituted 2-aminopyridine (B139424) with a modified fatty acid (or its activated form, like an acyl chloride). mdpi.com

The long, saturated octadecanoyl (C18) chain is a dominant feature of the molecule, contributing significantly to its lipophilicity. Modifications to this chain can profoundly impact how the molecule interacts with biological systems, including its absorption, distribution, metabolism, and target binding. rsc.org Strategies for modification focus on altering the length, saturation, and branching of the acyl chain.

Chain Length Variation: Synthesizing analogues with shorter (e.g., dodecanoyl, C12; hexadecanoyl, C16) or longer (e.g., eicosanoyl, C20) fatty acyl chains allows for probing the optimal lipophilicity for a given biological target. A systematic variation can determine if a specific chain length is required for fitting into a hydrophobic binding pocket. rsc.org

Branched Chains and Cycloalkyl Groups: Introducing branching (e.g., using isostearic acid) or terminal cycloalkyl groups (e.g., cyclohexyl) can increase metabolic stability by blocking potential sites of oxidation and can provide different steric profiles for exploring the binding site topology.

| Analogue Name | Modification | Rationale |

|---|---|---|

| N-(5-methylpyridin-2-yl)dodecanamide | Shorter C12 acyl chain | Decrease lipophilicity, potentially improve solubility. |

| N-(5-methylpyridin-2-yl)hexadecanamide | Shorter C16 acyl chain | Fine-tune lipophilicity. |

| N-(5-methylpyridin-2-yl)oleamide | C18 chain with one cis-double bond | Introduce conformational constraint, alter molecular shape. |

| N-(5-methylpyridin-2-yl)eicosanamide | Longer C20 acyl chain | Increase lipophilicity, explore larger hydrophobic pockets. |

The 5-methylpyridine moiety is a key component that can engage in various intermolecular interactions, including hydrogen bonding (via the ring nitrogen), π-stacking, and dipole-dipole interactions. nih.gov Modifying the substituents on this ring can alter the electronic properties, steric bulk, and metabolic stability of the compound. mdpi.comnih.gov

Substitution at Other Positions: Introducing small substituents, such as fluorine (F), chlorine (Cl), or methoxy (B1213986) (OCH₃) groups, at the C3, C4, or C6 positions of the pyridine ring can influence binding affinity and metabolic pathways. acs.org Halogen atoms, for example, can alter lipophilicity and potentially form halogen bonds with a biological target.

| Analogue Name | Modification | Rationale |

|---|---|---|

| N-(5-ethylpyridin-2-yl)octadecanamide | Replace 5-methyl with 5-ethyl | Probe for steric effects at the 5-position. |

| N-(5-methoxypyridin-2-yl)octadecanamide | Replace 5-methyl with 5-methoxy | Introduce an electron-donating group, potential H-bond acceptor. |

| N-(5-trifluoromethylpyridin-2-yl)octadecanamide | Replace 5-methyl with 5-trifluoromethyl | Introduce a strong electron-withdrawing group, increase metabolic stability. |

| N-(3-fluoro-5-methylpyridin-2-yl)octadecanamide | Add a fluorine atom at the 3-position | Alter electronic properties and potential for halogen bonding. |

Bioisosteric replacement is a strategy used to replace a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. nih.gov This can involve replacing entire rings or just the linker group.

Amide Bond Isosteres: The amide bond is susceptible to hydrolysis by proteases in vivo. Replacing it with more stable isosteres can enhance the compound's half-life. Potential replacements include a "reverse amide" (-NHCO-), a thioamide (-CSNH-), or a non-hydrolyzable linker like an alkyne, which has been successfully used as a stable mimic for an amide in related mGluR5 antagonists. nih.govnih.gov

Pyridine Ring Isosteres: The pyridine ring can be replaced with other five- or six-membered aromatic heterocycles to explore different electronic and steric properties. For example, replacing the pyridine with a pyrimidine (B1678525) ring would introduce an additional nitrogen atom, altering the hydrogen bonding capacity and dipole moment. mdpi.com Other potential isosteres include thiazole (B1198619) or pyrazine. nih.gov

Bioisosteric Replacement of the Methyl Group: The methyl group at the 5-position can be replaced by bioisosteres such as a chloro or bromo group. These substituents are of similar size but have different electronic properties, which can be useful for probing the binding site environment.

| Analogue Name | Modification | Rationale |

|---|---|---|

| 1-(5-methylpyridin-2-yl)-1-octadecanone oxime | Replacement of amide with an oxime linker | Improve metabolic stability against amidases. |

| N-(5-methylpyrimidin-2-yl)octadecanamide | Isosteric replacement of pyridine with pyrimidine | Alter H-bonding capacity and electronic distribution. mdpi.com |

| N-(5-chloropyridin-2-yl)octadecanamide | Bioisosteric replacement of 5-methyl with 5-chloro | Similar size but different electronics (electron-withdrawing). |

| 2-methyl-6-(heptadec-1-yn-1-yl)pyridine | Replacement of amide linker with an alkyne | Increase metabolic stability, mimic linear geometry of amide. nih.gov |

Based on comprehensive searches for publicly available scientific literature, there is no specific research data detailing the molecular target interactions of the compound This compound according to the specified outline.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, due to the absence of primary research on this specific chemical compound.

Molecular Target Identification and Ligand Target Interactions of N 5 Methylpyridin 2 Yl Octadecanamide

Biophysical Characterization of N-(5-methylpyridin-2-yl)octadecanamide Binding to Macromolecules

The elucidation of the binding characteristics of a small molecule to its macromolecular target is a cornerstone of drug discovery and chemical biology. Understanding these interactions at a biophysical level provides critical insights into the mechanism of action and thermodynamic driving forces governing the binding event. This section focuses on the biophysical techniques that could be employed to characterize the binding of this compound to a putative protein target. While specific experimental data for this compound is not currently available in the public domain, the following subsections describe the principles and expected outcomes of spectroscopic and calorimetric analyses based on studies of similar molecular interactions.

Spectroscopic Analysis of Ligand-Protein Interactions

Spectroscopic methods are powerful tools for investigating the binding of a ligand to a protein. sum.edu.pl These techniques can provide information on the binding affinity, conformational changes in the protein upon ligand binding, and the proximity of the ligand to specific amino acid residues.

One of the most common spectroscopic techniques used for this purpose is fluorescence spectroscopy . Many proteins contain intrinsic fluorophores, primarily tryptophan and tyrosine residues, whose fluorescence is sensitive to their local environment. Upon binding of a ligand like this compound, the local environment of these residues can be altered, leading to a change in fluorescence intensity or a shift in the emission maximum. This phenomenon, known as fluorescence quenching, can be used to determine the binding constant (Kb) and the number of binding sites (n).

The interaction can be quantified using the Stern-Volmer equation:

F0/F = 1 + Ksv[Q]

where F0 and F are the fluorescence intensities in the absence and presence of the quencher (the ligand), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher. From the binding constant, the Gibbs free energy change (ΔG) can be calculated, providing insight into the spontaneity of the binding process.

Circular Dichroism (CD) spectroscopy is another valuable technique that provides information about the secondary and tertiary structure of the protein. If the binding of this compound induces a conformational change in its target protein, this can be detected as a change in the CD spectrum. For example, a shift in the characteristic peaks for α-helices and β-sheets would indicate a rearrangement of the protein's secondary structure upon ligand binding.

The following table presents hypothetical data from a fluorescence quenching experiment to illustrate the type of results that would be obtained.

| This compound Conc. (µM) | Fluorescence Intensity (a.u.) | F0/F |

| 0 | 98.5 | 1.00 |

| 10 | 85.2 | 1.16 |

| 20 | 74.3 | 1.33 |

| 30 | 65.1 | 1.51 |

| 40 | 57.8 | 1.70 |

| 50 | 51.9 | 1.90 |

This is a hypothetical data table for illustrative purposes.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for measuring the thermodynamics of molecular interactions. researchgate.netspringernature.com It is considered the gold standard for characterizing binding interactions because it provides a complete thermodynamic profile of the binding event in a single experiment. tainstruments.comnih.gov

In a typical ITC experiment, a solution of the ligand, in this case, this compound, is titrated into a solution containing the macromolecule of interest. The heat released or absorbed upon binding is measured directly. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm to a suitable binding model yields the binding affinity (Ka), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). nih.govtainstruments.com

From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the following equation:

ΔG = -RTlnKa = ΔH - TΔS

where R is the gas constant and T is the absolute temperature.

The thermodynamic signature (the values of ΔH and ΔS) provides valuable information about the forces driving the binding interaction. For a hydrophobic ligand like this compound, the binding is often entropically driven, characterized by a small enthalpy change and a large positive entropy change. This is due to the release of ordered water molecules from the hydrophobic surfaces of both the ligand and the protein upon binding. tainstruments.com

Below is a hypothetical table summarizing the thermodynamic parameters that could be obtained from an ITC experiment for the binding of this compound to a target protein.

| Parameter | Value |

| Stoichiometry (n) | 1.05 |

| Association Constant (Ka) | 2.5 x 105 M-1 |

| Enthalpy Change (ΔH) | -8.2 kcal/mol |

| Entropy Change (ΔS) | 15.4 cal/mol·K |

| Gibbs Free Energy (ΔG) | -12.8 kcal/mol |

This is a hypothetical data table for illustrative purposes.

This data would suggest a high-affinity interaction that is both enthalpically and entropically favorable.

Cellular and Biochemical Mechanisms of Action of N 5 Methylpyridin 2 Yl Octadecanamide

Effects of N-(5-methylpyridin-2-yl)octadecanamide on Intracellular Signaling Pathways

There is currently no available scientific literature detailing the effects of this compound on any intracellular signaling pathways.

Investigations of MAPK/ERK Pathway Modulation

No studies have been published that investigate the modulation of the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway by this compound.

Exploration of NF-κB Signaling Pathway Interactions

There are no publicly available research findings on the interactions between this compound and the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Cellular Uptake and Localization Studies of this compound

Information regarding the cellular uptake and subsequent intracellular localization of this compound is not available in the current body of scientific literature.

Modulation of Lipid Mediator Homeostasis by this compound in Cellular Models

There is no research available that describes the modulation of lipid mediator homeostasis by this compound in any cellular models.

Impact on Anandamide (B1667382) (AEA) Levels in Cellular Systems

The impact of this compound on the levels of the endocannabinoid anandamide (AEA) in cellular systems has not been documented in any published studies.

Influence on 2-Arachidonoylglycerol (B1664049) (2-AG) Dynamics

There is no available data on the influence of this compound on the dynamics of the endocannabinoid 2-arachidonoylglycerol (2-AG).

Regulation of other N-Acylethanolamine (NAE) Concentrations

No studies were identified that investigated the effect of this compound on the concentrations of other N-Acylethanolamines (NAEs). The primary enzyme responsible for the degradation of the main NAE, anandamide, is Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov Inhibition of FAAH is a common mechanism by which compounds can increase NAE levels. nih.govepa.gov However, there is no available data to confirm if this compound acts as an inhibitor of FAAH or any other enzymes involved in NAE metabolism. nih.govmdpi.com

Assessment of Cellular Phenotypes Induced by this compound

Analysis of Cell Viability and Proliferation in Research Models (e.g., RAW 264.7 macrophage cells)

There is no published research on the effects of this compound on the viability and proliferation of any cell line, including the commonly used RAW 264.7 macrophage model. Standard assays, such as the MTT assay, are typically used to assess cytotoxicity and cell viability after exposure to a compound. nih.govmdpi.commdpi.com Without such studies, it is unknown whether this compound is toxic to cells or affects their growth.

Examination of Apoptosis and Necrosis Pathways

The potential for this compound to induce programmed cell death (apoptosis) or cell death due to injury (necrosis) has not been documented. Studies on other chemical compounds often investigate markers of apoptosis, such as caspase activation, to determine the pathway of cell death. nih.gov No such investigations have been published for this compound.

Characterization of Inflammatory Mediator Release from Cells

The effect of this compound on the release of inflammatory mediators from cells like RAW 264.7 macrophages is uncharacterized. Macrophages, when stimulated, release a variety of signaling molecules called cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators like nitric oxide (NO). nih.govmdpi.comnih.gov Numerous studies utilize lipopolysaccharide (LPS) to stimulate these cells and then measure the change in mediator release after treatment with a test compound. mdpi.commdpi.commdpi.com No such experimental data is available for this compound.

Preclinical Biological Activity of N 5 Methylpyridin 2 Yl Octadecanamide in Non Human Models

Evaluation of N-(5-methylpyridin-2-yl)octadecanamide in In Vitro Biological Assays

There is no available data from in vitro biological assays for this compound.

Enzyme Inhibition Assays (e.g., FAAH, COX)

No studies were found that have evaluated the inhibitory activity of this compound against enzymes such as Fatty Acid Amide Hydrolase (FAAH) or Cyclooxygenase (COX).

Receptor Binding and Activation Assays (e.g., CB1R, CB2R, PPARs)

Information regarding the binding affinity or activation potential of this compound for cannabinoid receptors (CB1R, CB2R) or peroxisome proliferator-activated receptors (PPARs) is not available in the current scientific literature.

Cell-Based Functional Assays (e.g., reporter gene assays, calcium mobilization)

No data from cell-based functional assays, such as reporter gene assays or calcium mobilization studies, have been published for this compound.

Assessment of Efficacy in Preclinical Animal Models (Excluding Clinical Human Trials)

There is no available data on the assessment of this compound in any preclinical animal models.

Proof-of-Concept Studies in Murine Models of Pain/Inflammation (e.g., visceral nociception models)

No proof-of-concept studies using murine models of pain or inflammation to evaluate the efficacy of this compound have been reported.

Exploration of this compound Activity in Zebrafish Embryo Models for Disease Research

There are no published studies on the activity of this compound in zebrafish embryo models for disease research.

Metabolism and Preclinical Pharmacokinetics of N 5 Methylpyridin 2 Yl Octadecanamide

In Vitro Metabolic Stability Studies Using Hepatic Microsomes and Hepatocytes

To predict how a compound will behave in the body, its metabolic stability is first assessed using in vitro systems such as liver microsomes and hepatocytes. springernature.comnuvisan.com These systems contain the primary enzymes responsible for drug metabolism.

Hepatic Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov In a typical assay, the test compound is incubated with liver microsomes from various species (e.g., mouse, rat, human) in the presence of necessary cofactors like NADPH. nih.gov The concentration of the parent compound is monitored over time by analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com The rate of disappearance of the compound provides an estimate of its intrinsic clearance. nuvisan.com

Hepatocytes: These are the main cells of the liver and contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors. enamine.netnih.gov Cryopreserved or freshly isolated hepatocytes are used to provide a more comprehensive picture of metabolism. nih.gov Similar to microsomal assays, the test compound is incubated with hepatocytes, and its depletion is measured over time to determine metabolic stability and intrinsic clearance. enamine.net

Data Interpretation: The results from these studies, often presented as half-life (t½) and intrinsic clearance (CLint), help in ranking compounds and predicting their in vivo hepatic clearance. nuvisan.comresearchgate.net

Below is a hypothetical interactive data table illustrating how results from such studies might be presented.

| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

| Mouse | Liver Microsomes | Data Not Available | Data Not Available |

| Rat | Liver Microsomes | Data Not Available | Data Not Available |

| Human | Liver Microsomes | Data Not Available | Data Not Available |

| Mouse | Hepatocytes | Data Not Available | Data Not Available |

| Rat | Hepatocytes | Data Not Available | Data Not Available |

| Human | Hepatocytes | Data Not Available | Data Not Available |

Identification of Major Metabolites of N-(5-methylpyridin-2-yl)octadecanamide

Following the determination of metabolic stability, the next step is to identify the chemical structures of the major metabolites. This is crucial for understanding the pathways of elimination and for assessing the potential for formation of active or toxic metabolites.

Samples from the in vitro incubations with microsomes and hepatocytes are analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. nih.gov By comparing the mass spectra of the samples with and without the test compound, and by analyzing the fragmentation patterns, potential metabolites can be identified. The structures of these metabolites provide insights into the metabolic reactions that have occurred.

A hypothetical table of potential major metabolites is shown below.

| Metabolite ID | Proposed Biotransformation |

| M1 | Data Not Available |

| M2 | Data Not Available |

| M3 | Data Not Available |

Characterization of Metabolic Pathways and Enzymes Involved (e.g., Cytochrome P450, Hydrolases)

Once major metabolites are identified, the specific enzymes and pathways responsible for their formation are investigated.

Cytochrome P450 (CYP) Enzymes: The CYP superfamily is a major group of enzymes involved in Phase I metabolism, which includes oxidation, reduction, and hydrolysis reactions. nih.govnih.govmdpi.com To identify the specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) involved in metabolizing a compound, several experimental approaches are used. These include using a panel of recombinant human CYP enzymes or using specific chemical inhibitors for different CYP isoforms in microsomal incubations.

Hydrolases: These enzymes catalyze the cleavage of chemical bonds by the addition of water. For a compound like this compound, which has an amide linkage, amidases would be the relevant hydrolases to investigate.

Phase II Enzymes: If metabolites from Phase I reactions have suitable functional groups, they can undergo further modification by Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), which attach glucuronic acid to make the compound more water-soluble for excretion. nih.gov

Understanding the enzymes involved is critical for predicting potential drug-drug interactions. mdpi.com

Preclinical Absorption, Distribution, and Excretion (ADE) Studies in Animal Models (Excluding Human Data)

To understand the in vivo behavior of a compound, preclinical studies are conducted in animal models such as mice or rats. nih.gov

Absorption: After administration (e.g., oral or intravenous), blood samples are collected at various time points to determine the rate and extent of absorption. Key parameters measured include the maximum concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Distribution: This refers to how the compound spreads throughout the body's tissues and fluids. Tissue distribution studies involve analyzing the concentration of the compound in various organs (e.g., liver, kidney, brain) after a certain period.

Excretion: These studies aim to identify the primary routes by which the compound and its metabolites are eliminated from the body, typically through urine and feces. The total amount of radioactivity recovered in urine and feces after administering a radiolabeled version of the compound is measured.

A hypothetical data table summarizing preclinical ADE findings is presented below.

| Animal Model | Route of Administration | Key Findings |

| Rat | Oral | Data Not Available |

| Rat | Intravenous | Data Not Available |

| Mouse | Oral | Data Not Available |

| Mouse | Intravenous | Data Not Available |

Advanced Analytical Methodologies for N 5 Methylpyridin 2 Yl Octadecanamide Research

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of N-(5-methylpyridin-2-yl)octadecanamide and the characterization of its metabolic products. nih.gov Unlike nominal mass instruments, HRMS analyzers like Time-of-Flight (ToF) or Orbitrap provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). mdpi.com This precision allows for the determination of the elemental formula of the parent compound and its metabolites, significantly increasing confidence in their identification. pharmaron.com

For this compound, HRMS can confirm its elemental composition (C24H42N2O) by matching the experimentally measured mass of its protonated molecule [M+H]+ to the theoretical exact mass. Furthermore, when coupled with fragmentation techniques (MS/MS), HRMS helps to elucidate the structure of the molecule. The fragmentation pattern reveals characteristic losses, such as the cleavage of the amide bond or fragmentation along the octadecanoyl chain, providing structural confirmation.

In metabolite profiling, HRMS is used to detect and identify biotransformation products in biological samples. pharmaron.com Common metabolic pathways, such as hydroxylation on the alkyl chain or the pyridine (B92270) ring, can be identified by searching for specific mass shifts relative to the parent drug. The high resolving power of HRMS allows these metabolites to be distinguished from endogenous matrix components. nih.gov

Table 1: Hypothetical HRMS Data for this compound and a Potential Metabolite

| Analyte | Formula | Ion Type | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) | Key MS/MS Fragments (m/z) |

|---|---|---|---|---|---|---|

| This compound | C24H43N2O | [M+H]+ | 387.3370 | 387.3365 | -1.3 | 109.0757, 281.2897 |

| Hydroxylated Metabolite | C24H43N2O2 | [M+H]+ | 403.3319 | 403.3312 | -1.7 | 125.0706, 281.2897 |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Quantification and Detection in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the quantification and detection of semi-volatile and volatile compounds. For a molecule with the molecular weight and polarity of this compound, GC-MS analysis is feasible, although it may require high temperatures. The long alkyl chain provides sufficient volatility for the compound to be analyzed without derivatization, though derivatization could potentially improve chromatographic peak shape and thermal stability.

In a typical GC-MS method, the compound is first separated from other components in a complex matrix based on its boiling point and interaction with the stationary phase of the GC column. After elution, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). EI is a high-energy ionization technique that produces extensive and reproducible fragmentation patterns, which act as a chemical fingerprint for the compound.

For quantification, Selected Ion Monitoring (SIM) mode is often employed. In this mode, the mass spectrometer is set to detect only a few specific, characteristic fragment ions of the target analyte rather than scanning the full mass range. This approach significantly enhances sensitivity and selectivity, allowing for accurate quantification even at low concentrations in complex matrices like environmental or food samples. nih.gov

Table 2: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Oven Program | 150°C (1 min), ramp to 320°C at 20°C/min, hold for 5 min |

| Hypothetical Retention Time | ~12.5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Quantification Ions (SIM mode, m/z) | 108, 122, 386 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification in Biological Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological samples such as plasma, urine, and tissue homogenates. bioanalysis-zone.comnih.gov Its high sensitivity, specificity, and wide dynamic range make it ideal for pharmacokinetic and biodistribution studies. nih.govmdpi.com

The methodology involves three key steps. First, the analyte is extracted from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. researchtrends.net Second, the extract is injected into a liquid chromatograph (typically HPLC or UPLC) where this compound is separated from endogenous components on a reversed-phase column (e.g., C18). mdpi.com

Finally, the analyte elutes from the column and enters the tandem mass spectrometer. Using a soft ionization technique like electrospray ionization (ESI), the parent molecule is ionized with minimal fragmentation. In the first quadrupole (Q1), the protonated parent ion ([M+H]+) is selected. This ion is then fragmented in the collision cell (Q2), and specific, stable product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and is the basis for highly accurate quantification. nih.govresearchgate.net

Table 3: Hypothetical LC-MS/MS Parameters for Quantification of this compound

| Parameter | Value |

|---|---|

| LC Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Q1/Q3) | 387.3 → 109.1 |

| Dwell Time | 100 ms |

| Collision Energy (CE) | 25 eV |

| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL in plasma |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. mdpi.com While mass spectrometry provides information on mass and elemental composition, NMR reveals the precise connectivity of atoms within the molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

For this compound, a ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring, the methyl group attached to the ring, the amide proton (N-H), and the various methylene (B1212753) (CH₂) groups of the long alkyl chain. The chemical shift of each signal provides information about the local electronic environment, while the splitting patterns (multiplicity) reveal neighboring protons.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to piece the structure together. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and more distant carbons, respectively. This collective data allows for the complete and unequivocal assignment of the molecule's structure.

Beyond static structure, NMR can also provide insights into the compound's conformation and dynamic behavior in solution, such as the potential for restricted rotation around the amide C-N bond, which can lead to the observation of distinct conformers (rotamers) at room temperature. copernicus.orgscielo.br

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound (in CDCl₃)

| Atom/Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| Pyridine H-3 | ¹H | ~7.50 | dd |

| Pyridine H-4 | ¹H | ~7.95 | d |

| Pyridine H-6 | ¹H | ~8.10 | s |

| Amide N-H | ¹H | ~8.50 | br s |

| Pyridine-CH₃ | ¹H | ~2.35 | s |

| Alkyl α-CH₂ | ¹H | ~2.30 | t |

| Alkyl Chain -(CH₂)₁₅- | ¹H | ~1.25 | m |

| Alkyl Terminal CH₃ | ¹H | ~0.88 | t |

| Amide C=O | ¹³C | ~172.5 | - |

| Pyridine C-2 (Amide-linked) | ¹³C | ~150.0 | - |

| Pyridine-CH₃ | ¹³C | ~18.0 | - |

Chromatographic Techniques for Compound Purity Assessment and Isolation

Chromatographic techniques are fundamental for both assessing the purity of synthesized this compound and for its isolation from reaction mixtures or natural sources. High-Performance Liquid Chromatography (HPLC) is the most widely used method for purity determination. nih.gov

Using a reversed-phase column, the compound is separated from impurities. A UV detector is commonly employed, and the purity is assessed by calculating the peak area percentage of the main compound relative to the total area of all detected peaks at a specific wavelength. A diode-array detector (DAD) can further enhance peak purity assessment by comparing spectra across a single peak. nih.gov

For the isolation and purification of the compound on a larger scale, preparative HPLC is used. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater quantities of material.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of a chemical reaction and making a preliminary assessment of purity. The compound is spotted on a silica-coated plate and developed in a suitable solvent system. The position of the spot (retention factor, Rf) provides an indication of its polarity relative to starting materials and byproducts.

Table 5: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Primary Application | Typical Stationary Phase | Typical Mobile Phase | Advantages | Limitations |

|---|---|---|---|---|---|

| Analytical HPLC | Purity Assessment, Quantification | C18 Silica (B1680970) | Acetonitrile/Water Gradient | High resolution, quantitative, reproducible | Requires specialized equipment |

| Preparative HPLC | Isolation, Purification | C18 Silica (larger particles) | Acetonitrile/Water Gradient | High purity isolation of gram quantities | Solvent intensive, expensive |

| TLC | Reaction Monitoring, Qualitative Purity | Silica Gel | Hexane (B92381)/Ethyl Acetate (B1210297) | Fast, inexpensive, simple | Low resolution, non-quantitative |

| Column Chromatography | Bulk Purification | Silica Gel | Hexane/Ethyl Acetate Gradient | Cost-effective for large scale | Time-consuming, lower resolution than HPLC |

Future Research Directions and Conceptual Applications of N 5 Methylpyridin 2 Yl Octadecanamide

Exploration of N-(5-methylpyridin-2-yl)octadecanamide as a Mechanistic Probe for Endocannabinoid System Research

The endocannabinoid system is a complex network of receptors, endogenous ligands (endocannabinoids), and enzymes that regulate a wide array of physiological processes. Chemical probes are essential tools for dissecting the intricacies of this system. nih.gov this compound, by virtue of its structure, could serve as a valuable mechanistic probe.

The long octadecanamide (B89706) chain is a feature shared with other endogenous signaling lipids, suggesting potential interactions with enzymes that metabolize fatty acid amides, such as fatty acid amide hydrolase (FAAH). nih.gov FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). doi.org Inhibitors of FAAH have been shown to raise endogenous anandamide levels, leading to analgesic, anxiolytic, and anti-inflammatory effects. nih.govmdpi.com The N-(5-methylpyridin-2-yl) head group could confer specificity for FAAH or other related serine hydrolases. By studying the interaction of this compound with FAAH, researchers could gain insights into the substrate specificity and active site architecture of the enzyme.

Furthermore, this compound could be used to investigate the "entourage effect," where multiple fatty acid amides synergistically enhance the effects of endocannabinoids. By observing how this compound modulates the signaling of anandamide and 2-arachidonoylglycerol (B1664049) (2-AG), a more comprehensive understanding of the interplay between different lipid signaling pathways could be achieved.

Potential for this compound as a Lead Compound for Preclinical Drug Discovery Efforts (Focus on Target-Specific Modulators)

The structural characteristics of this compound make it an interesting candidate for lead compound development in preclinical drug discovery. The pyridine (B92270) ring is a common motif in medicinal chemistry and is present in numerous approved drugs. nih.gov Its incorporation into a long-chain fatty acid amide could lead to novel pharmacological properties.

Structure-activity relationship (SAR) studies on related N-pyridinyl fatty acid amides could provide a framework for optimizing the potency and selectivity of this compound as a modulator of specific targets within the ECS. For instance, modifications to the pyridine ring, such as altering the position of the methyl group or introducing other substituents, could fine-tune its binding affinity and selectivity for FAAH over other serine hydrolases. nih.gov Similarly, varying the length and degree of unsaturation of the acyl chain could impact its pharmacokinetic and pharmacodynamic properties.

A hypothetical SAR study could explore the following modifications:

| Modification to this compound | Predicted Impact on FAAH Inhibition | Rationale |

| Varying acyl chain length (C12-C22) | Optimal activity at C18-C20 | The FAAH active site has a hydrophobic channel that accommodates long acyl chains. |

| Introducing unsaturation in the acyl chain | Increased potency | Mimicking the structure of anandamide could enhance binding affinity. |

| Altering the position of the methyl group on the pyridine ring | Modulation of selectivity | The position of substituents can influence interactions with specific residues in the enzyme's binding pocket. |

| Replacing the methyl group with other functional groups | Improved pharmacokinetic properties | Functional groups can be added to enhance solubility, metabolic stability, and cell permeability. |

This table presents hypothetical data based on known structure-activity relationships of FAAH inhibitors and is intended for conceptual illustration.

Application of this compound in Developing Advanced In Vitro Biological Models

Advanced in vitro models, such as organ-on-a-chip systems and 3D cell cultures, are becoming increasingly important for studying complex biological processes and for preclinical drug testing. This compound could be utilized in these models to investigate the role of fatty acid amide signaling in specific cell types and tissues.

For example, in a neuron-astrocyte co-culture model, this compound could be used to probe the communication between these two cell types in the context of neuroinflammation. By measuring the levels of various endocannabinoids and other lipid mediators in response to treatment with this compound, researchers could elucidate novel signaling pathways involved in neuroprotection.

Furthermore, this compound could be employed in high-throughput screening assays to identify novel targets for drugs aimed at modulating the endocannabinoid system. By using a labeled version of this compound, its binding partners could be identified in various cell lysates or tissue homogenates.

Integration of this compound Research with Systems Biology and Omics Approaches (e.g., Lipidomics, Proteomics)

To fully understand the biological effects of this compound, its study should be integrated with systems biology and "omics" approaches. Lipidomics, the large-scale study of lipids, would be particularly valuable for characterizing the global changes in the lipidome of cells or tissues upon treatment with this compound. nih.govnih.gov

Mass spectrometry-based lipidomics could reveal not only changes in the levels of known endocannabinoids but also the modulation of other, less-characterized fatty acid amides. researchgate.net This could lead to the discovery of novel bioactive lipids and signaling pathways.

Proteomics could be used to identify the protein targets of this compound. By using affinity-based proteomics techniques, proteins that directly bind to the compound could be isolated and identified. This would provide crucial information about its mechanism of action and potential off-target effects.

A hypothetical lipidomics experiment could yield the following results:

| Lipid Species | Fold Change (Treated vs. Control) | p-value |

| Anandamide (AEA) | 2.5 | < 0.01 |

| 2-Arachidonoylglycerol (2-AG) | 1.2 | > 0.05 |

| Palmitoylethanolamide (PEA) | 3.1 | < 0.01 |

| Oleoylethanolamide (OEA) | 2.8 | < 0.01 |

This table presents hypothetical data to illustrate the potential outcomes of a lipidomics study and does not represent actual experimental results.

Methodological Advancements in the Synthesis and Characterization of Novel Fatty Acid Amide Derivatives for Research Purposes

The synthesis of this compound and its derivatives is a crucial aspect of its development as a research tool. Efficient and scalable synthetic routes are needed to produce sufficient quantities of the compound for biological testing. ajol.info The synthesis would likely involve the coupling of octadecanoyl chloride with 2-amino-5-methylpyridine (B29535).

Advancements in synthetic methodology, such as the use of novel coupling reagents or flow chemistry techniques, could improve the efficiency and purity of the final product. Furthermore, the development of methods for the stereoselective synthesis of derivatives would be important for studying the enantiomeric selectivity of its biological targets.

The characterization of these novel fatty acid amide derivatives would require a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques would be essential for confirming the structure and purity of the synthesized compounds. nih.govsemanticscholar.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(5-methylpyridin-2-yl)octadecanamide to achieve high purity and yield?

- Methodological Answer : The compound can be synthesized via condensation of octadecanoic acid with 5-methylpyridin-2-amine using dehydrating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form the intermediate acyl chloride. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side reactions. For example, highlights similar amide syntheses using SOCl₂, achieving yields >80% under anhydrous conditions. Purity can be enhanced via recrystallization (e.g., pet-ether or ethanol) and monitored by TLC .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H-NMR : To confirm the pyridine ring substitution pattern and amide bond formation (e.g., δ ~8.3 ppm for pyridinyl protons; δ ~10-11 ppm for NH in DMSO-d₆) .

- HPLC : For purity assessment (>98% using C18 columns with acetonitrile/water gradients).

- Mass Spectrometry (ESI-MS) : To verify molecular weight (expected [M+H]+ ~445.7 Da).

- X-ray Crystallography : Optional for absolute stereochemical confirmation if crystalline derivatives are obtained.

Q. What preliminary biological assays are suitable for screening this compound?

- Methodological Answer : Initial screening should focus on lipid-interaction studies (e.g., membrane permeability assays using fluorescent probes) due to the compound’s long alkyl chain. Enzyme inhibition assays (e.g., phospholipase A2 or fatty acid amide hydrolase) are also relevant, as structurally related octadecanamides modulate lipid metabolism . Dose-response curves (1–100 µM) and cytotoxicity assays (MTT or LDH) in cell lines (e.g., HepG2) are recommended.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 5-methylpyridin-2-yl group in biological activity?

- Methodological Answer : Synthesize analogs with substituents at the pyridine ring (e.g., 5-fluoro, 5-chloro) or modified alkyl chains (shorter/longer). Compare their binding affinities to lipid-binding proteins (e.g., albumin) via fluorescence quenching or surface plasmon resonance (SPR). Molecular docking (AutoDock Vina) against lipid-processing enzymes (e.g., FAAH) can predict binding modes. demonstrates similar SAR approaches for pyridine-based amides .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions may arise from impurities (e.g., unreacted starting materials) or assay variability. Strategies include:

- Reproducibility checks : Replicate assays in independent labs using standardized protocols.

- Metabolite profiling : LC-MS to detect degradation products during bioassays.

- Orthogonal assays : Compare enzyme inhibition (in vitro) with cellular activity (e.g., lipid droplet formation in adipocytes) to confirm mechanism .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

- Methodological Answer : Use QSAR models (e.g., Schrödinger’s QikProp) to predict metabolic hotspots (e.g., oxidation sites on the pyridine ring). MD simulations (GROMACS) can assess membrane permeability. For cytochrome P450 interactions, dock the compound into CYP3A4 or CYP2D6 active sites to identify vulnerable regions. supports this approach for chloropyridine derivatives .

Q. What advanced techniques validate the compound’s interaction with lipid bilayers?

- Methodological Answer :

- DSC (Differential Scanning Calorimetry) : Measure phase transition temperatures of lipid bilayers (e.g., DPPC vesicles) with/without the compound.

- NMR Relaxometry : Probe changes in lipid mobility (1H T₂ relaxation times).

- Cryo-EM : Visualize structural perturbations in model membranes. ’s studies on ethanolamide-lipid interactions provide a template .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.